(2-Methyl-2,3-dihydroindol-1-yl)-(4-pyrrolidin-1-ylsulfonylthiophen-2-yl)methanone
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Overview
Description
(2-Methyl-2,3-dihydroindol-1-yl)-(4-pyrrolidin-1-ylsulfonylthiophen-2-yl)methanone is a complex organic compound that features a combination of indole, pyrrolidine, and thiophene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methyl-2,3-dihydroindol-1-yl)-(4-pyrrolidin-1-ylsulfonylthiophen-2-yl)methanone typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
(2-Methyl-2,3-dihydroindol-1-yl)-(4-pyrrolidin-1-ylsulfonylthiophen-2-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce different indole derivatives .
Scientific Research Applications
(2-Methyl-2,3-dihydroindol-1-yl)-(4-pyrrolidin-1-ylsulfonylthiophen-2-yl)methanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research into its pharmacological effects could lead to the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of (2-Methyl-2,3-dihydroindol-1-yl)-(4-pyrrolidin-1-ylsulfonylthiophen-2-yl)methanone involves its interaction with specific molecular targets and pathways. The indole moiety may interact with various receptors or enzymes, while the sulfonylthiophene group could influence the compound’s binding affinity and selectivity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
(2-Methyl-2,3-dihydroindol-1-yl)-(4-pyrrolidin-1-ylsulfonylthiophen-2-yl)methanone: shares structural similarities with other indole derivatives, such as indomethacin and tryptophan.
Thiazole derivatives: Compounds like thiazole and its derivatives also exhibit diverse biological activities and are used in various applications.
Uniqueness
The uniqueness of this compound lies in its combination of indole, pyrrolidine, and thiophene sulfonyl groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
(2-methyl-2,3-dihydroindol-1-yl)-(4-pyrrolidin-1-ylsulfonylthiophen-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S2/c1-13-10-14-6-2-3-7-16(14)20(13)18(21)17-11-15(12-24-17)25(22,23)19-8-4-5-9-19/h2-3,6-7,11-13H,4-5,8-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLFQFBAFCARRAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)C3=CC(=CS3)S(=O)(=O)N4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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